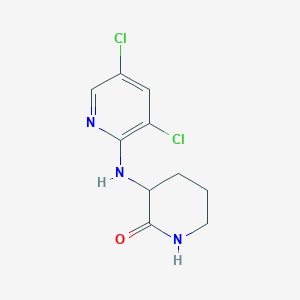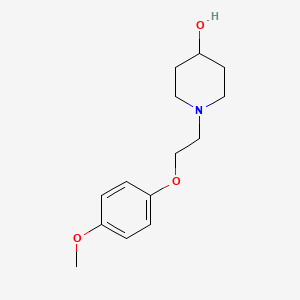![molecular formula C12H17BrOZn B14892347 2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
2-[(n-Pentyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of zinc with an organic moiety, making it useful in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or nickel catalysts are commonly used
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes of reactants
Purification: Techniques such as distillation or crystallization to purify the final product
Quality Control: Rigorous testing to ensure the purity and consistency of the compound
Análisis De Reacciones Químicas
Types of Reactions
2-[(n-pentyloxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, boronic acids, and alkyl halides.
Conditions: Reactions are typically carried out in the presence of a palladium or nickel catalyst, under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
2-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the organic moiety from zinc to another molecule. This process, known as transmetalation, is a key step in many cross-coupling reactions. The molecular targets and pathways involved include:
Palladium or Nickel Catalysts: Facilitate the transfer of the organic group from zinc to the target molecule.
Reaction Intermediates: Formation of organopalladium or organonickel intermediates that undergo further reactions to form the final product.
Comparación Con Compuestos Similares
2-[(n-pentyloxy)methyl]phenylzinc bromide can be compared with other organozinc compounds such as:
- 2-[(n-propyloxy)methyl]phenylzinc bromide
- 2-[(n-butoxy)methyl]phenylzinc bromide
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer alkyl chain compared to similar compounds can influence its solubility and reactivity, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AQOYDSWPEVYSAV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




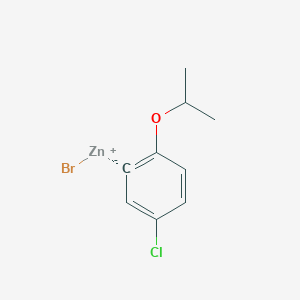
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
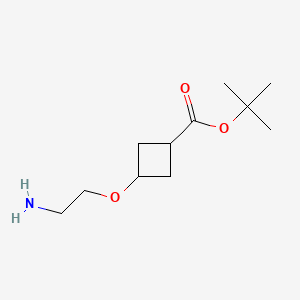
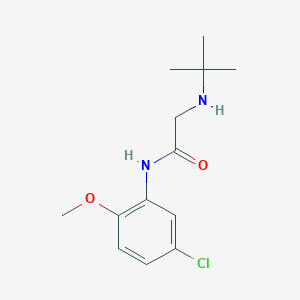
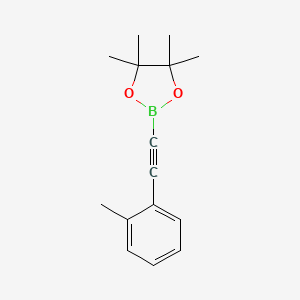
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![3-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892310.png)
![3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
